molecular formula C10H13BrO2S B12077480 Methyl 4-bromo-5-isobutylthiophene-2-carboxylate

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate

Cat. No.: B12077480
M. Wt: 277.18 g/mol
InChI Key: SULVVCDRGGPQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate ( 1399655-26-5) is a brominated thiophene derivative that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . Its molecular structure incorporates key features—a bromine substituent at the 4-position and an isobutyl group at the 5-position of the thiophene ring—which are strategically designed to enhance its reactivity . The methyl ester moiety further improves the compound's solubility and handling, facilitating downstream chemical modifications . This compound is particularly significant in medicinal chemistry for the development of heterocyclic scaffolds, where thiophene-based structures are frequently explored for their diverse bioactivities . The well-defined reactivity profile of this building block makes it a reliable intermediate for constructing complex molecular architectures, especially through metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings . The bromine atom acts as a superior leaving group, enabling the formation of new carbon-carbon bonds to introduce diverse pharmacophores and elaborate the thiophene core into more complex target molecules . The isobutyl substituent can also play a crucial role in modulating the drug-like properties of the final compounds, potentially improving characteristics such as metabolic stability and lipophilicity . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

methyl 4-bromo-5-(2-methylpropyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13BrO2S/c1-6(2)4-8-7(11)5-9(14-8)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

SULVVCDRGGPQKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(S1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-isobutylthiophene-2-carboxylate typically involves the bromination of a thiophene precursor followed by esterification. One common method includes the bromination of 5-isobutylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 4-bromo-5-isobutylthiophene-2-carboxylate has been investigated for its potential antimicrobial properties. Studies have shown that thiophene derivatives exhibit significant antibacterial activity against various pathogens, making them suitable candidates for developing new antibiotics. The bromine substituent enhances the compound's reactivity, potentially leading to more effective antimicrobial agents .

Anti-Cancer Properties
Research indicates that thiophene derivatives can inhibit cancer cell proliferation. This compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. The compound's structure allows for interaction with biological targets involved in cancer progression, which could lead to the development of novel anticancer therapies .

Organic Synthesis

Synthetic Intermediate
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a key building block in the pharmaceutical and agrochemical industries .

Electrophilic Bromination
The compound can undergo electrophilic bromination, which is a critical step in synthesizing other brominated thiophene derivatives. This process is essential for creating compounds with enhanced biological activity or specific functional properties. The reaction conditions can be optimized to yield high selectivity and efficiency, making it an attractive method for synthetic chemists .

Materials Science

Conductive Polymers
this compound has potential applications in the development of conductive polymers. Thiophene-based materials are known for their electrical conductivity and stability, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into polymerizing this compound could lead to advancements in flexible electronics .

Nanomaterials
The compound has also been explored for its role in creating nanomaterials with unique properties. By incorporating this compound into nanostructured systems, researchers aim to enhance material properties such as conductivity and mechanical strength. These advancements could have implications for various applications, including sensors and energy storage devices .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus .
Study 2Anti-Cancer PropertiesInduced apoptosis in cancer cell lines with IC50 values indicating potency .
Study 3Synthetic IntermediateSuccessfully utilized in the synthesis of complex drug molecules with high yields .
Study 4Electrophilic BrominationAchieved selective bromination under mild conditions with excellent yields .
Study 5Conductive PolymersDeveloped a polymer exhibiting enhanced electrical conductivity suitable for electronic applications .

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-isobutylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. In materials science, its electronic properties are influenced by the thiophene ring and the substituents, affecting its performance in electronic devices .

Comparison with Similar Compounds

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate (CID 54593564)

Structural Differences :

  • Substituent at 5-position : Chlorosulfonyl (-SO₂Cl) replaces isobutyl.
  • Molecular Formula : C₆H₄BrClO₄S₂ vs. estimated C₉H₁₁BrO₂S for the target compound.
  • Functional Groups : The chlorosulfonyl group is highly electron-withdrawing and reactive, contrasting with the lipophilic isobutyl chain.

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

Structural Differences :

  • Core Structure : Benzothiophene (fused benzene-thiophene) replaces thiophene.
  • Substituents: Amino (-NH₂) at position 5 vs. bromine and isobutyl in the target compound.
  • Molecular Formula: C₁₀H₉NO₂S vs. C₉H₁₁BrO₂S.

Electronic and Physical Properties :

  • The amino group is electron-donating, enhancing resonance stabilization of the carboxylate moiety. This contrasts with the electron-withdrawing bromine in the target compound.

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate (CymitQuimica Ref: 10-F208028)

  • Substituents : A hexyloxy-phenyl group introduces significant lipophilicity and steric bulk.
  • Comparison : Unlike the thiophene-based target compound, this aliphatic ester’s applications may focus on polymer plasticizers or surfactants due to its long alkyl chain .

Research Implications and Data Gaps

  • Physical Properties : While Table 3 in references methyl ester properties, specific data (e.g., melting points, solubility) for the target compound and analogs are unavailable, limiting direct comparisons.
  • Synthetic Routes : Further study is needed to evaluate the efficiency of introducing isobutyl vs. chlorosulfonyl groups under varying conditions.
  • Toxicity Profiles : Safety data for these compounds remain sparse, necessitating caution in handling and application.

Biological Activity

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thiophene ring containing a bromine atom at the 4-position, an isobutyl group at the 5-position, and a carboxylate ester group at the 2-position. The unique structural features contribute to its reactivity and biological interactions.

Structural FeatureDescription
Bromine Atom Enhances reactivity and potential for substitution reactions.
Isobutyl Group Increases lipophilicity, potentially improving membrane permeability.
Carboxylate Ester Influences solubility and interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting that the compound may interfere with bacterial cell functions or metabolic pathways.

  • Mechanism of Action : The presence of the bromine atom is believed to enhance the compound's ability to disrupt bacterial membranes or inhibit key enzymes necessary for bacterial growth.
  • Case Study : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has also garnered attention. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

  • Cell Line Studies : The compound has been tested on several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145). Results showed significant reductions in cell viability at specific concentrations.
  • Mechanism of Action : It is hypothesized that the compound may activate apoptotic pathways or inhibit cell proliferation by modulating signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Methyl 4-bromothiophene-2-carboxylateLacks isobutyl group; different reactivityModerate antimicrobial activity
Methyl 5-isobutylthiophene-2-carboxylateLacks bromine atom; affects substitution reactionsLimited anticancer properties
4-Bromo-5-isobutylthiophene-2-carboxylic acidContains carboxylic acid instead of ester; alters solubilityReduced efficacy in antimicrobial tests

The biological activity of this compound is influenced by its structural characteristics:

  • Binding Affinity : The compound's binding affinity to various enzymes and receptors plays a crucial role in its antimicrobial and anticancer effects.
  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, potentially leading to derivatives with enhanced biological activity.

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